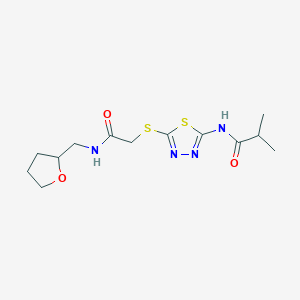

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Descripción

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that features a thiadiazole ring.

Propiedades

IUPAC Name |

2-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)21-7-10(18)14-6-9-4-3-5-20-9/h8-9H,3-7H2,1-2H3,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSGLKHHQJITIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

The synthesis of N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: The compound’s potential therapeutic properties are being explored for developing new drugs.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar compounds include other thiadiazole derivatives, such as:

Sulfathiazole: Known for its antimicrobial properties.

Ritonavir: An antiretroviral drug.

Actividad Biológica

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , a tetrahydrofuran moiety , and an isobutyramide group , which contribute to its unique properties. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N4O3S |

| Molecular Weight | 286.36 g/mol |

| CAS Number | 872620-86-5 |

| Solubility | Soluble in DMSO |

Biological Activity

Research indicates that compounds containing thiadiazole and tetrahydrofuran moieties exhibit significant biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of bacteria and fungi effectively .

- Anticancer Potential : The structural features of thiadiazole derivatives are associated with anticancer activities. Compounds similar to N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide have demonstrated cytotoxic effects against cancer cell lines, likely due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is critical in treating various chronic diseases .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors within biological pathways. For instance, the thiadiazole ring may interact with protein targets involved in cell signaling or metabolic processes, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

- Study on Antimicrobial Activity : A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a thiadiazole core exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

- Anticancer Activity Assessment : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain thiadiazole compounds induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 25 µM, suggesting significant cytotoxicity .

- Inflammation Model Testing : In an animal model of inflammation, compounds derived from thiadiazoles demonstrated a reduction in edema and inflammatory markers when compared to control groups .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in the chemical structure affect biological activity can guide the design of more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound towards clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A common approach includes:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or thioureas under acidic/basic conditions (e.g., using iodine and triethylamine in acetonitrile/DMF) .

- Step 2 : Functionalization of the thiadiazole ring with a thioether linkage. For example, coupling 2-mercapto-1,3,4-thiadiazole derivatives with α-ketoamide intermediates in solvents like Et3N/DMF-H2O .

- Step 3 : Introduction of the tetrahydrofuran (THF) substituent via nucleophilic substitution or reductive amination.

- Key Variables : Solvent polarity (DMF vs. acetonitrile), reaction time (1–3 minutes for cyclization ), and temperature (reflux vs. ambient) critically affect yield. Purification often involves chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., thiadiazole protons at δ 7–8 ppm, THF methylene protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion).

- Thin-Layer Chromatography (TLC) : To assess purity using silica gel plates (e.g., Merck F254) with ethyl acetate/hexane eluents .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–10) using UV-Vis spectroscopy or gravimetric analysis. Thiadiazoles typically show limited aqueous solubility but dissolve in DMSO .

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition products (e.g., hydrolysis of the thioether bond) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or binding affinity for target proteins?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase COX1/2 or antimicrobial targets ). Focus on hydrogen bonding (amide groups) and hydrophobic interactions (thiadiazole/THF moieties).

- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with observed bioactivity. For example, electron-withdrawing groups on the thiadiazole ring may enhance antimicrobial potency .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Standardized Assays : Replicate assays under controlled conditions (e.g., consistent cell lines, MIC protocols for antimicrobial testing ).

- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may explain variability.

- pH-Dependent Studies : Test activity at physiologically relevant pH levels, as seen in saccharin–thiadiazole derivatives .

Q. How can the compound’s reactivity with biomolecules (e.g., glutathione or serum proteins) be characterized?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.